molecular formula C7H6IN3 B2692218 3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 2138209-10-4

3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B2692218
CAS RN: 2138209-10-4
M. Wt: 259.05
InChI Key: GQENFEOGGPTSOV-UHFFFAOYSA-N
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Description

3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular weight of 259.05 . It is a powder at room temperature .


Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthetic methodology has a relative mass efficiency (RME) of 40–53%, which is more efficient compared to those of BODIPYS (RME: 1.31–17.9%) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6IN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h2-4H,1H3 .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Fluorescent Probes Development

3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine derivatives have been explored in the synthesis of functional fluorophores. Juan C Castillo et al. (2018) demonstrated the use of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates in the creation of novel fluorescent probes, exhibiting potential for detecting biologically or environmentally relevant species due to their significant fluorescence intensity and quantum yields (Castillo, Tigreros, & Portilla, 2018).

Pharmaceutical Interest

Pyrazolo[1,5-a]pyrimidines, structurally related to this compound, have attracted pharmaceutical interest due to their antitrypanosomal activity, as highlighted by Nadia A. Abdelriheem et al. (2017). These compounds are important as antimetabolites in purine biochemical reactions, emphasizing their potential in pharmaceutical research (Abdelriheem, Zaki, & Abdelhamid, 2017).

Antimicrobial Applications

Research by Someshwar V. Deshmukh et al. (2016) indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antimicrobial activity. The study synthesized new derivatives and evaluated their efficacy against various microbes, showcasing the potential of these compounds in developing antimicrobial agents (Deshmukh, Dingore, Gaikwad, & Jachak, 2016).

Structural Analysis and Molecular Interactions

The structural aspects of pyrazolo[1,5-a]pyrimidines have been extensively studied. For example, J. Portilla et al. (2006) investigated the hydrogen-bonded chain structures of various derivatives, providing insights into their molecular interactions. This knowledge is crucial for understanding the chemical properties and potential applications of these compounds (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).

Synthesis Methods

Innovative synthesis methods for pyrazolo[1,5-a]pyrimidines have been developed. A study by Lunxiang Yin and J. Liebscher (2005) presented a convenient method for synthesizing substituted 3-alkenylpyrazolo[1,5-a]pyrimidines, highlighting advancements in the chemical synthesis of these compounds, which could be applicable to this compound (Yin & Liebscher, 2005).

Safety and Hazards

The safety information for 3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for the research and application of 3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine could be in the field of optical applications . The tunable photophysical properties of this compound make it a strategic compound for such applications .

properties

IUPAC Name

3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQENFEOGGPTSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=NC2=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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